Regiospecific Fluorination at the 3-Position Confers M3 Muscarinic Receptor Subtype Selectivity Over the M2 Antitarget
A structure-activity relationship (SAR) study on 2-aminobiphenyl-based M3 antagonists demonstrated that 5-fluoro substitution (equivalent to the 3-position in the target compound) is a critical determinant for achieving M3 subtype selectivity over the M2 receptor [1]. Compounds incorporating this motif exhibited up to 68-fold selectivity for M3 over M2, a property essential for minimizing off-target cardiac side effects associated with M2 antagonism. In contrast, the unsubstituted parent 2-aminobiphenyl scaffold lacks this inherent selectivity profile.
| Evidence Dimension | M3 vs M2 Receptor Selectivity |
|---|---|
| Target Compound Data | Not directly reported; inferred from SAR of 5-fluoro-2-aminobiphenyl derivatives. |
| Comparator Or Baseline | Unsubstituted 2-aminobiphenyl derivatives (lack this selectivity feature). |
| Quantified Difference | 5-Fluoro-substituted biphenyl carbamates achieved 46- to 68-fold selectivity for M3 over M2 [1]. |
| Conditions | Radioligand binding assays on human M3 and M2 receptors. |
Why This Matters
This selectivity profile is a key differentiator for procuring this specific building block for respiratory drug discovery programs targeting COPD or asthma, where M3 antagonism is desired but M2 inhibition is contraindicated.
- [1] Fischer, O., Hofmann, J., Rampp, H., Kaindl, J., Pratsch, G., Bartuschat, A., ... & Heinrich, M. (2020). Regiospecific Introduction of Halogens on the 2-Aminobiphenyl Subunit Leading to Highly Potent and Selective M3 Muscarinic Acetylcholine Receptor Antagonists and Weak Inverse Agonists. Journal of Medicinal Chemistry, 63(8), 4349-4369. View Source
